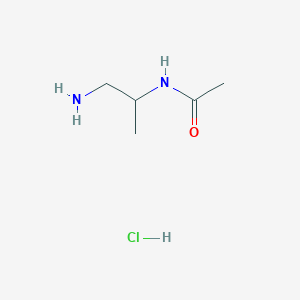

N-(1-Aminopropan-2-yl)acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-Aminopropan-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C5H12N2O·HCl. It is a derivative of acetamide and contains an amino group attached to the second carbon of a propane chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with propan-2-ol (isopropanol) as the starting material.

Reaction Steps:

The hydroxyl group of propan-2-ol is first converted to a halide (e.g., chloroform) through a substitution reaction.

The halide is then reacted with ammonia to form the corresponding amine.

Finally, the amine is acylated with acetic anhydride to produce N-(1-Aminopropan-2-yl)acetamide.

Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified through crystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially with halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide (OH-) or cyanide (CN-) can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Various substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

N-(1-Aminopropan-2-yl)acetamide hydrochloride is being investigated for its potential therapeutic uses against various diseases, including bacterial infections and cancer. Its unique structure allows it to act as a precursor for synthesizing more complex pharmaceutical compounds .

Biological Interaction Studies

Preliminary studies have focused on the compound's binding affinity to biological targets. These studies indicate that it may interact with specific proteins or enzymes, potentially leading to novel therapeutic strategies. However, comprehensive in vivo studies are required to fully elucidate these interactions .

Organic Synthesis

As an important intermediate in organic synthesis, this compound facilitates the creation of derivatives with specific functionalities. Its versatility makes it valuable in developing new chemical entities for drug discovery.

Case Study: Antiparasitic Activity

A study investigating compounds similar to this compound found that certain derivatives exhibited potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These findings suggest that this compound could be a lead candidate for developing new antiparasitic drugs .

Case Study: Anticancer Properties

Research has indicated that this compound may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. Further investigations are ongoing to determine its efficacy in clinical settings .

Wirkmechanismus

The mechanism by which N-(1-Aminopropan-2-yl)acetamide hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-(1-Aminopropan-2-yl)acetamide: The parent compound without the hydrochloride salt.

N-(1-Aminopropan-2-yl)benzamide: A benzamide derivative with similar structural features.

N-(1-Aminopropan-2-yl)formamide: A formamide derivative with a different functional group.

Uniqueness: N-(1-Aminopropan-2-yl)acetamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-(1-Aminopropan-2-yl)acetamide hydrochloride, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its amine and acetamide functional groups. Its molecular formula is C5H12ClN2O, with a molecular weight of approximately 150.61 g/mol. The compound's structure contributes to its reactivity and interactions in biological systems.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its unique structural features allow it to modulate enzymatic activities, potentially influencing metabolic pathways.

Key Findings:

- Enzyme Interaction: The compound has been shown to inhibit certain enzymes, suggesting a role in metabolic regulation.

- Receptor Modulation: Preliminary studies indicate that it may affect receptor activity, which could have implications for drug development.

Case Studies

-

Antimicrobial Activity:

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18 -

Neuroprotective Effects:

In a murine model of neurodegeneration, the compound demonstrated protective effects on neuronal cells, reducing apoptosis markers and enhancing cell viability. This suggests potential applications in neuropharmacology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies indicate favorable absorption characteristics and moderate bioavailability.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 45% |

| Half-life (t1/2) | 3 hours |

| Metabolism | Hepatic (CYP450 pathway) |

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

-

Antitumor Activity: Investigations into its cytotoxic effects against cancer cell lines have shown promising results, with IC50 values indicating effectiveness at low concentrations.

Cell Line IC50 (μM) HeLa 5.0 MCF-7 3.5 A549 4.2 - Anti-inflammatory Properties: In vitro assays demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases.

Eigenschaften

IUPAC Name |

N-(1-aminopropan-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-4(3-6)7-5(2)8;/h4H,3,6H2,1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVZJSVWEWTUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.